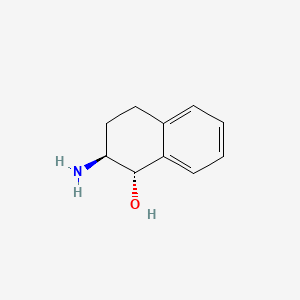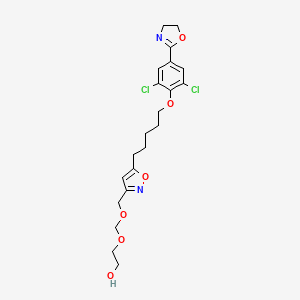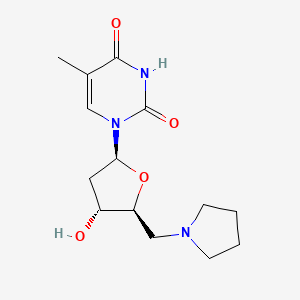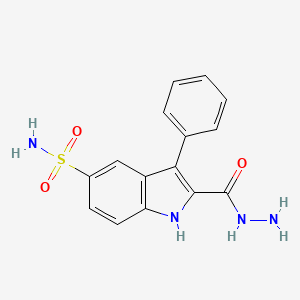
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene backbone with an amino group and a hydroxyl group in a trans configuration. The stereochemistry of this compound plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-nitronaphthalene followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL can undergo oxidation reactions to form corresponding ketones or quinones.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or quinones.
Reduction: Amines or alcohols.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective biological processes .
Medicine: Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals .
Mécanisme D'action
The mechanism of action of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. In receptor binding studies, it can modulate receptor activity by interacting with binding pockets, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
trans-1,2-Diaminocyclohexane: Similar in structure but lacks the tetrahydronaphthalene backbone.
trans-2-Aminocyclohexanol: Similar in structure but with a cyclohexane ring instead of a naphthalene ring.
trans-1,2-Diphenylethylenediamine: Contains a diphenylethylene backbone instead of a tetrahydronaphthalene backbone.
Uniqueness: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and enantioselective biological studies .
Propriétés
Numéro CAS |
13917-17-4 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m0/s1 |
Clé InChI |
IIMSEFZOOYSTDO-UWVGGRQHSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]([C@H]1N)O |
SMILES canonique |
C1CC2=CC=CC=C2C(C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-N^1^-[(1S)-2,2-Dimethyl-1-(methylcarbamoyl)propyl]-N^4^-hydroxy-2-(2-methylpropyl)-3-{[(1,3-thiazol-2-ylcarbonyl)amino]methyl}butanediamide](/img/structure/B10756040.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide](/img/structure/B10756044.png)
![(3AS,4R,9BR)-4-(4-Hydroxyphenyl)-1,2,3,3A,4,9B-hexahydrocyclopenta[C]chromen-9-OL](/img/structure/B10756049.png)

![[[(3r,4r,5s,6r)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-(Pentanoylamino)oxan-2-Ylidene]amino] N-Phenylcarbamate](/img/structure/B10756073.png)
![(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid](/img/structure/B10756075.png)


![4-[(5-Isopropyl-1,3-thiazol-2-YL)amino]benzenesulfonamide](/img/structure/B10756094.png)
![2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10756101.png)

![3-[1-(4-Bromo-phenyl)-2-methyl-propyl]-4-hydroxy-chromen-2-one](/img/structure/B10756106.png)
![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)

